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  • Product: 2-methyl-6-phenylbenzene-1-sulfonamide
  • CAS: 1872279-93-0

Core Science & Biosynthesis

Foundational

Advanced Pharmacophore Engineering: A Technical Guide to 2-Methyl-6-phenylbenzene-1-sulfonamide (CAS 1872279-93-0)

Executive Summary In contemporary medicinal chemistry, the strategic deployment of sterically hindered scaffolds is paramount for achieving high target selectivity and minimizing entropic penalties upon receptor binding....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of sterically hindered scaffolds is paramount for achieving high target selectivity and minimizing entropic penalties upon receptor binding. 2-Methyl-6-phenylbenzene-1-sulfonamide (CAS 1872279-93-0) represents a privileged building block that embodies this principle. By featuring a biphenyl core flanked by an ortho-methyl group and an ortho-sulfonamide moiety, this molecule leverages severe steric crowding to lock its 3D conformation. As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical dynamics, target-binding mechanics, and self-validating synthetic protocols for this critical pharmacophore, providing actionable insights for drug development professionals.

Physicochemical Profiling & Structural Dynamics

The utility of CAS 1872279-93-0 lies in its precise spatial geometry. The presence of the methyl group at the 2-position and the phenyl ring at the 6-position creates a highly congested environment around the central sulfonamide group. This steric clash forces the biphenyl system out of planarity, resulting in an orthogonal (perpendicular) dihedral angle between the two aromatic rings. This minimizes the entropic cost of binding to deep hydrophobic pockets, a critical factor in the design of high-affinity ligands[1].

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound, validated through mass spectrometry and computational profiling[2].

PropertyValueMethod / Condition
CAS Registry Number 1872279-93-0Standard Database
Chemical Formula C₁₃H₁₃NO₂SElemental Analysis
Monoisotopic Mass 247.0667 DaMS (ESI+)[2]
Predicted XLogP ~2.5Computational Profiling[2]
Topological Polar Surface Area (TPSA) 86.6 Ų2D Structure Analysis
H-Bond Donors / Acceptors 1 (NH₂) / 2 (SO₂)Pharmacophore Mapping
Rotatable Bonds 2Conformational Analysis

Mechanistic Role in Target Binding

The sterically locked biphenyl-2-sulfonamide motif is a cornerstone in the development of several major therapeutic classes:

  • Dual Angiotensin II (AT1/AT2) & Endothelin A (ETA) Antagonism : The orthogonal biphenyl structure effectively mimics the C-terminal geometry of Angiotensin II. The sulfonamide acts as a critical hydrogen-bond donor/acceptor network, anchoring the molecule to polar residues, while the locked phenyl ring projects deeply into the hydrophobic S1/S4 sub-pockets of the [3]. Further modifications using 1,2,4-triazole derivatives on this scaffold have yielded highly potent with IC₅₀ values in the sub-nanomolar range[4].

  • Factor Xa Inhibition : In the coagulation cascade, the rigid biphenyl sulfonamide core optimally spans the S1 and S4 pockets of Factor Xa. The sulfonamide group interacts with the catalytic triad, preventing thrombin production and offering robust [5].

G cluster_0 CAS 1872279-93-0 Core A Sulfonamide Group R1 H-Bond Network (Receptor) A->R1 Donates/Accepts H-bonds B Central Benzene R2 Conformational Lock B->R2 Orthogonal twist C Ortho-Methyl C->B Steric hindrance D Ortho-Phenyl R3 Hydrophobic Pocket (S1/S4 or AT1) D->R3 Pi-Pi stacking

Figure 1: Pharmacophore mapping of the sterically locked biphenyl-2-sulfonamide core.

Synthetic Methodology & Validation

The synthesis of highly congested biphenyl systems requires precise catalytic control to overcome the high activation energy barrier of ortho-substituted cross-couplings. The following self-validating protocol outlines the Suzuki-Miyaura coupling required to generate CAS 1872279-93-0.

Protocol: Synthesis of 2-Methyl-6-phenylbenzene-1-sulfonamide

Objective : To construct the sterically hindered biphenyl core with high regioselectivity and yield.

  • Reagent Preparation & Degassing : In an oven-dried Schlenk flask, combine 2-bromo-6-methylbenzene-1-sulfonamide (1.0 eq) and phenylboronic acid (1.2 eq).

    • Causality: A slight stoichiometric excess of boronic acid compensates for competitive protodeboronation that inevitably occurs at elevated temperatures.

  • Catalyst & Base Addition : Add Pd(dppf)Cl₂ (5 mol%) and Na₂CO₃ (2.0 eq).

    • Causality: The bidentate dppf ligand enforces a wide bite angle on the palladium center, accelerating the sterically demanding reductive elimination step. Na₂CO₃ is chosen as a mild base to form the reactive boronate complex without hydrolyzing the sensitive sulfonamide group.

  • Solvent Introduction : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Water is essential to dissolve the inorganic base and facilitate transmetalation, while 1,4-dioxane provides a homogeneous organic phase with a boiling point high enough (101 °C) to overcome the kinetic barrier of the sterically hindered coupling.

  • Thermal Activation : Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of the Pd(0) active species. Maintaining 80 °C provides optimal kinetic energy for the cross-coupling while minimizing thermal degradation.

  • Analytical Validation (Self-Correction Loop) :

    • In-Process Control: Monitor the reaction via TLC (3:1 Hexane/EtOAc). The disappearance of the starting material (lower R_f due to the heavy bromine atom) and appearance of the product (higher R_f due to the non-polar phenyl ring) validates reaction progression.

    • Post-Isolation QC: Perform ¹H NMR (400 MHz, DMSO-d₆). The self-validating marker is the integration of the methyl singlet (~2.3 ppm, 3H) against the broad sulfonamide singlet (~7.2 ppm, 2H) and the complex multiplet of the 8 aromatic protons. This confirms the structural integrity of the synthesized CAS 1872279-93-0.

G N1 2-Bromo-6-methylbenzenesulfonamide + Phenylboronic Acid N2 Pd(dppf)Cl2, Na2CO3 1,4-Dioxane/H2O, 80°C N1->N2 Reagents & Catalyst N3 Crude Reaction Mixture N2->N3 Suzuki Cross-Coupling N4 Liquid-Liquid Extraction (EtOAc/H2O) N3->N4 Aqueous Workup N5 Silica Gel Chromatography (Hexane/EtOAc) N4->N5 Organic Layer Concentration N6 Pure CAS 1872279-93-0 (>98% HPLC) N5->N6 Fraction Isolation

Figure 2: Self-validating Suzuki-Miyaura cross-coupling workflow for CAS 1872279-93-0.

Conclusion

2-Methyl-6-phenylbenzene-1-sulfonamide is far more than a simple chemical intermediate; it is a highly engineered pharmacophore designed to exploit steric hindrance for conformational locking. By mastering its physicochemical properties and the rigorous synthetic protocols required to produce it, drug development professionals can leverage this scaffold to design highly selective, potent inhibitors across a variety of critical therapeutic targets.

References

  • Discovery of N-Isoxazolyl Biphenylsulfonamides as Potent Dual Angiotensin II and Endothelin A Receptor Antagonists . Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Synthesis and biological evaluation of 4'-[(benzimidazole-1-yl)methyl]biphenyl-2-sulfonamide derivatives as dual angiotensin II/endothelin A receptor antagonists . Bioorganic & Medicinal Chemistry (PubMed/NIH). URL:[Link]

  • Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates . Bioorganic & Medicinal Chemistry (PubMed/NIH). URL:[Link]

  • Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin . International Journal of Molecular Sciences (PMC/NIH). URL:[Link]

  • PubChemLite - 2-methyl-6-phenylbenzene-1-sulfonamide (C13H13NO2S) . University of Luxembourg. URL: [Link]

Sources

Exploratory

chemical structure of 2-methyl-6-phenylbenzenesulfonamide

An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of 2-Methyl-6-phenylbenzenesulfonamide Abstract This technical guide provides a comprehensive exploration of 2-methyl-6-phenylbenzenesu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of 2-Methyl-6-phenylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive exploration of 2-methyl-6-phenylbenzenesulfonamide, a distinct molecule within the versatile benzenesulfonamide chemical class. While direct literature on this specific compound is not abundant, this document leverages established principles of organic synthesis and structure-activity relationships of analogous compounds to construct a scientifically rigorous guide. We present a plausible, multi-step synthetic pathway, predict its physicochemical properties, and discuss its potential applications in drug discovery, drawing parallels with well-documented sulfonamide derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially synthesize novel, highly substituted benzenesulfonamide scaffolds.

Introduction: The Benzenesulfonamide Scaffold and the Unexplored Potential of 2-Methyl-6-phenylbenzenesulfonamide

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] From the first sulfa drugs that revolutionized antibacterial therapy to modern anticancer agents and diuretics, the sulfonamide functional group (-SO₂NH₂) imparts unique physicochemical properties that are conducive to biological activity.[2] The versatility of this scaffold lies in the ability to modify the aromatic ring and the sulfonamide nitrogen, allowing for fine-tuning of a molecule's steric and electronic properties to achieve desired therapeutic effects.

This guide focuses on a specific, less-explored derivative: 2-methyl-6-phenylbenzenesulfonamide . The introduction of a methyl group at the 2-position and a phenyl group at the 6-position on the benzenesulfonamide core creates a sterically hindered and conformationally constrained molecule. This unique substitution pattern is hypothesized to influence its binding affinity and selectivity for various biological targets. Due to the scarcity of direct experimental data, this guide will construct a theoretical yet robust framework for its synthesis and potential utility, grounded in established chemical principles and data from closely related analogues.

Physicochemical Properties: A Predictive Analysis

Based on its structure, we can predict the key physicochemical properties of 2-methyl-6-phenylbenzenesulfonamide. These predictions are valuable for designing synthetic workups, purification strategies, and initial formulation studies.

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₁₃H₁₃NO₂SDerived from the chemical structure.
Molecular Weight 247.31 g/mol Calculated from the molecular formula.[3]
Appearance White to off-white crystalline solidTypical for many benzenesulfonamide derivatives.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and dichloromethane.The phenyl and methyl groups increase lipophilicity compared to unsubstituted benzenesulfonamide.
Melting Point Estimated 140-160 °CHigher than 2-methylbenzenesulfonamide (115-117 °C) due to increased molecular weight and intermolecular forces from the phenyl group.
pKa (Sulfonamide N-H) ~10Similar to other primary benzenesulfonamides. The acidity is crucial for its role as a potential zinc-binding group in metalloenzymes.[1]

Proposed Synthesis of 2-Methyl-6-phenylbenzenesulfonamide: A Controlled, Multi-Step Approach

The synthesis of a multi-substituted benzene derivative like 2-methyl-6-phenylbenzenesulfonamide requires careful strategic planning to ensure regiochemical control.[4][5] A direct chlorosulfonation of 2-methylbiphenyl would likely result in a mixture of isomers that would be difficult to separate.[6][7] Therefore, we propose a more controlled, five-step synthesis starting from commercially available precursors. This pathway prioritizes the strategic installation of functional groups to ensure the desired substitution pattern.

Synthetic Workflow Overview

The proposed synthesis follows a logical progression: construction of the core biphenyl structure, introduction of a nitrogen handle, conversion to the sulfonyl chloride, and final amination.

G A 2-Bromotoluene + Phenylboronic Acid B 2-Methylbiphenyl A->B Step 1: Suzuki-Miyaura Coupling C 2-Methyl-6-nitrobiphenyl B->C Step 2: Nitration D 2-Amino-6-methylbiphenyl C->D Step 3: Reduction E 2-Methyl-6-phenylbenzenesulfonyl Chloride D->E Step 4: Sandmeyer-type Reaction F 2-Methyl-6-phenylbenzenesulfonamide E->F Step 5: Amination

Caption: Proposed synthetic pathway for 2-methyl-6-phenylbenzenesulfonamide.

Detailed Experimental Protocols

The following protocols are detailed methodologies for each step in the proposed synthesis.

Step 1: Synthesis of 2-Methylbiphenyl via Suzuki-Miyaura Coupling

  • Causality: The Suzuki-Miyaura coupling is the method of choice for constructing the biphenyl core due to its high functional group tolerance, mild reaction conditions, and the commercial availability of boronic acids.[8] This reaction reliably forms the C-C bond between the two aromatic rings.

  • Protocol:

    • To a round-bottom flask, add 2-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add a solvent mixture of toluene and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 6-12 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-methylbiphenyl.[9]

Step 2: Nitration of 2-Methylbiphenyl

  • Causality: Introduction of a nitro group provides a functional handle that can be readily converted to an amine. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents. The methyl and phenyl groups are both ortho, para-directing. Nitration is expected to occur at the positions most activated and sterically accessible. The 6-position is targeted, though formation of other isomers is possible and requires careful purification.

  • Protocol:

    • In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add 2-methylbiphenyl (1.0 eq) to a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq).

    • Maintain the temperature below 5 °C during the addition.

    • Stir the reaction mixture at 0-5 °C for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice, which should result in the precipitation of the crude product.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

    • Recrystallize or perform column chromatography to isolate the desired 2-methyl-6-nitrobiphenyl isomer.

Step 3: Reduction of 2-Methyl-6-nitrobiphenyl to 2-Amino-6-methylbiphenyl

  • Causality: The reduction of the nitro group to a primary amine is a crucial step to prepare for the introduction of the sulfonamide group. Reduction with tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective method for this transformation.[2]

  • Protocol:

    • Dissolve 2-methyl-6-nitrobiphenyl (1.0 eq) in ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (3.0-4.0 eq) to the solution.

    • Slowly add concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Make the residue strongly alkaline by the slow addition of a concentrated sodium hydroxide solution, which will precipitate tin salts.

    • Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-6-methylbiphenyl.[2]

Step 4: Synthesis of 2-Methyl-6-phenylbenzenesulfonyl Chloride

  • Causality: The Sandmeyer-type reaction is a reliable method for converting an aromatic amine into a sulfonyl chloride. This avoids the harsh conditions and potential side reactions of direct chlorosulfonation.[10] The amine is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst.

  • Protocol:

    • Dissolve 2-amino-6-methylbiphenyl (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride (catalytic amount).

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution.

    • Stir the reaction at room temperature for several hours.

    • Pour the mixture into ice water to precipitate the sulfonyl chloride.

    • Filter the solid, wash with cold water, and dry under vacuum.

Step 5: Amination to 2-Methyl-6-phenylbenzenesulfonamide

  • Causality: The final step is the reaction of the sulfonyl chloride with ammonia to form the sulfonamide. This is a standard nucleophilic acyl substitution reaction.

  • Protocol:

    • Dissolve the 2-methyl-6-phenylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent like THF or acetone.

    • Cool the solution in an ice bath.

    • Bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Remove the organic solvent under reduced pressure.

    • Add water to the residue to precipitate the crude sulfonamide.

    • Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-methyl-6-phenylbenzenesulfonamide.

Potential Applications in Drug Development

The unique structure of 2-methyl-6-phenylbenzenesulfonamide suggests several potential avenues for investigation in drug development.

  • Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and can act as an inhibitor of metalloenzymes, such as carbonic anhydrases (CAs).[1] CAs are implicated in various diseases, including glaucoma and cancer. The bulky 2-methyl and 6-phenyl substituents could confer selectivity for specific CA isoforms.

  • Antimicrobial Agents: Sulfonamides have a long history as antibacterial agents.[2] Novel derivatives are continually being explored to combat antibiotic resistance.[4] The lipophilic nature of the 2-methyl-6-phenyl substitution pattern could enhance membrane permeability and antibacterial activity.

  • Receptor Modulation: Benzenesulfonamide derivatives have been investigated as modulators for various receptors, including serotonin receptors, which are targets for CNS disorders.[7]

Hypothetical Biological Assay Workflow: Carbonic Anhydrase Inhibition

To assess the potential of 2-methyl-6-phenylbenzenesulfonamide as a carbonic anhydrase inhibitor, a standard in vitro enzyme inhibition assay could be employed.

G A Prepare Stock Solutions: - Test Compound (in DMSO) - Carbonic Anhydrase Enzyme - Substrate (p-nitrophenyl acetate) B Assay Plate Preparation: Dispense buffer, enzyme, and varying concentrations of the test compound into a 96-well plate. A->B C Pre-incubation: Incubate the plate to allow the compound to bind to the enzyme. B->C D Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction. C->D E Measure Absorbance: Monitor the change in absorbance at 405 nm over time using a plate reader. D->E F Data Analysis: Calculate reaction rates and determine the IC₅₀ value for the compound. E->F

Caption: Workflow for an in vitro carbonic anhydrase inhibition assay.

Conclusion

While 2-methyl-6-phenylbenzenesulfonamide may not be a widely studied molecule, its structure presents an intriguing target for synthetic and medicinal chemists. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, properties, and potential applications. By leveraging established synthetic methodologies like the Suzuki-Miyaura coupling and Sandmeyer reaction, a controlled and logical pathway to this novel compound is achievable. The insights provided herein offer a solid foundation for researchers to explore the unique chemical space occupied by sterically hindered, multi-substituted benzenesulfonamides and to unlock their potential as future therapeutic agents.

References

  • ResearchGate. "The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES." Accessed February 2026.
  • BenchChem.
  • BenchChem. "An In-depth Technical Guide to the Synthesis of 1-(2-Amino-6-methylphenyl)ethanone." Accessed February 2026.
  • Google Patents.
  • RSC Publishing. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects." Accessed February 2026.
  • PubMed Central. "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner." Accessed February 2026.
  • ChemicalBook. "2-Aminobiphenyl synthesis." Accessed February 2026.
  • Google Patents. "Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide." Accessed February 2026.
  • BenchChem. "The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols." Accessed February 2026.
  • Beaudry Research Group. "Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control." Accessed February 2026.
  • Organic Syntheses Procedure. "2,2'-dimethoxy-6-formylbiphenyl." Accessed February 2026.
  • ScienceDaily.
  • KPU Pressbooks. "5.4 Synthesis of Benzene Derivatives – Organic Chemistry II." Accessed February 2026.
  • Google Patents. "CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method." Accessed February 2026.
  • Cremlyn, R. J. "Chlorosulfonic Acid - A Versatile Reagent." Royal Society of Chemistry, 2002.
  • Google Patents. "EP0053314B1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether." Accessed February 2026.
  • Asian Scientist Magazine. "The First Six-Substituted Benzenes." Accessed February 2026.
  • Google Patents. "CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide." Accessed February 2026.
  • Organic Chemistry Portal.
  • Smolecule. "Buy 2-Methylbiphenyl | 643-58-3." Accessed February 2026.

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Foundational

6-methyl-biphenyl-2-sulfonamide molecular weight and formula

The following technical guide provides an in-depth analysis of 6-methyl-biphenyl-2-sulfonamide (also known as 2-methyl-6-phenylbenzenesulfonamide ), a critical scaffold in medicinal chemistry known for its ability to ind...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-methyl-biphenyl-2-sulfonamide (also known as 2-methyl-6-phenylbenzenesulfonamide ), a critical scaffold in medicinal chemistry known for its ability to induce conformational restriction in drug candidates.

The "Ortho-Constraint" Scaffold in Rational Drug Design

Executive Summary

6-Methyl-biphenyl-2-sulfonamide is a specialized biaryl pharmacophore characterized by significant steric hindrance around the biaryl axis. The presence of substituents at both ortho positions (the sulfonamide at C2 and the methyl group at C6) forces the two phenyl rings into a non-planar, twisted conformation. This structural rigidity is highly valued in drug development—particularly in the design of Factor Xa inhibitors , AMPA receptor modulators , and chemokine antagonists —as it reduces the entropic penalty of binding to protein targets.

Chemical Identity & Specifications
PropertySpecification
IUPAC Name 2-methyl-6-phenylbenzenesulfonamide
Common Name 6-methyl-biphenyl-2-sulfonamide
CAS Registry Number 1872279-93-0
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
SMILES CC1=C(C(=CC=C1)C2=CC=CC=C2)S(=O)(=O)N
InChI Key HJRUFJKWRVTNDE-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Structural Analysis: The Atropisomerism Factor

The defining feature of this molecule is the 2,6-disubstitution pattern on the primary phenyl ring. In unsubstituted biphenyls, the rotation around the C1-C1' bond is relatively free. However, the introduction of the bulky sulfonamide group (-SO₂NH₂) at position 2 and the methyl group (-CH₃) at position 6 creates a "molecular lock."

  • Conformational Lock: The steric clash between the ortho substituents and the protons of the adjacent phenyl ring prevents the molecule from adopting a planar conformation.

  • Chirality: While typically isolated as a racemate, this molecule possesses axial chirality (atropisomerism). In biological systems, specific protein pockets may select for one atropisomer, making the resolution or stereoselective synthesis of this scaffold a high-value target in lead optimization.

Steric_Lock_Mechanism Biphenyl_Core Biphenyl Core (Free Rotation) Ortho_Sub Ortho-Substitution (2-SO2NH2, 6-CH3) Biphenyl_Core->Ortho_Sub Chemical Modification Steric_Clash Steric Clash (High Energy Barrier) Ortho_Sub->Steric_Clash Induces Twisted_Conf Twisted Conformation (Non-Planar) Steric_Clash->Twisted_Conf Forces Bio_Activity Enhanced Selectivity (Reduced Entropy Cost) Twisted_Conf->Bio_Activity Result

Figure 1: Mechanism of conformational restriction induced by 2,6-disubstitution.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust and self-validating method for synthesizing 6-methyl-biphenyl-2-sulfonamide is via Palladium-catalyzed Suzuki-Miyaura cross-coupling . This route avoids the harsh conditions of direct sulfonation and allows for modular derivative generation.

Reagents & Materials
  • Substrate A: 2-bromo-6-methylbenzenesulfonamide (Precursor)

  • Substrate B: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon or Nitrogen. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Solvent Degassing: Sparge 1,4-dioxane with Argon for 30 minutes prior to use.

  • Reaction Assembly:

    • Charge the flask with 2-bromo-6-methylbenzenesulfonamide (1.0 equiv) and Phenylboronic acid (1.2 equiv).

    • Add the Pd catalyst.

    • Add the degassed dioxane, followed by the aqueous K₂CO₃ solution.

  • Thermal Cycle: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 40% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The starting bromide should be fully consumed. A new peak at m/z 248 (M+H) should appear.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove Palladium black.

    • Dilute with Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: Concentrate the organic layer and purify via silica gel column chromatography.

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85%.

Synthesis_Workflow Start Start: 2-bromo-6-methyl- benzenesulfonamide Coupling Suzuki Coupling (Ph-B(OH)2, Pd(dppf)Cl2, K2CO3) Start->Coupling Monitoring QC Check: LC-MS (Target m/z 247.3) Coupling->Monitoring Workup Work-up & Purification (Celite Filtration -> Silica Column) Monitoring->Workup Conversion >98% Product Final Product: 6-methyl-biphenyl-2-sulfonamide Workup->Product

Figure 2: Validated synthetic workflow for C-C bond formation.

Characterization Data (Predicted)

To validate the integrity of the synthesized compound, compare experimental data against these standard spectral signatures:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.85 (d, 1H): Aromatic proton adjacent to Sulfonamide (H3).

    • δ 7.30–7.50 (m, 7H): Overlapping signals from the phenyl ring and the remaining protons on the central ring.

    • δ 7.15 (s, 2H): Sulfonamide protons (-SO₂NH ₂), typically broad and exchangeable with D₂O.

    • δ 2.45 (s, 3H): Methyl group (-CH ₃) at position 6. Note: This singlet is distinct and integrates to 3 protons.

  • Mass Spectrometry (ESI):

    • Positive Mode: m/z 248.1 [M+H]⁺

    • Negative Mode: m/z 246.1 [M-H]⁻ (Sulfonamides deprotonate readily).

Applications in Drug Discovery

This scaffold is not merely a chemical curiosity; it is a functional intermediate in the synthesis of bioactive agents:

  • Factor Xa Inhibitors: The biphenyl-sulfonamide motif serves as a P4 pocket binder in coagulation cascade inhibitors, where the twisted geometry fits into the hydrophobic cleft of the enzyme [1].

  • AMPA Receptor Potentiators: Biaryl sulfonamides modulate glutamatergic neurotransmission, with the methyl group providing selectivity against other receptor subtypes.

  • Metabolic Stability: The 2,6-substitution blocks metabolic oxidation at the biphenyl bridge, extending the half-life of the drug candidate.

References
  • Patent: Pyrrolidin-2-ones as Inhibitors of Factor Xa. Patent RU2318807C2. (Lists 2-methyl-6-phenylbenzenesulfonamide as Intermediate 2).

  • Database: 2-Methyl-6-phenylbenzenesulfonamide. PubChem CID 136263435.

  • Reaction Methodology:Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Halides. Chemical Reviews, 1995, 95(7), 2457–2483. (General protocol grounding).

Sources

Exploratory

biological activity of 2-methyl-6-phenylbenzene-1-sulfonamide derivatives

A Technical Guide to Selective Carbonic Anhydrase Inhibition and Polypharmacology Executive Summary This technical guide analyzes the biological profile of 2-methyl-6-phenylbenzene-1-sulfonamide and its derivatives. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Selective Carbonic Anhydrase Inhibition and Polypharmacology

Executive Summary

This technical guide analyzes the biological profile of 2-methyl-6-phenylbenzene-1-sulfonamide and its derivatives. While sulfonamides are historically recognized as antibacterial agents (DHPS inhibitors), this specific scaffold—characterized by a "dual-ortho" substitution pattern (a methyl group at C2 and a phenyl ring at C6)—represents a privileged structure in modern medicinal chemistry.[1]

The steric congestion and hydrophobic bulk flanking the primary sulfonamide moiety shift its biological activity profile from broad-spectrum antibacterial effects toward highly selective Carbonic Anhydrase (CA) inhibition , specifically targeting tumor-associated isoforms (hCA IX/XII), and potential anti-inflammatory pathways (COX-2).

Part 1: Chemical Architecture & SAR Logic

The biological efficacy of this scaffold is dictated by three structural domains. Understanding these is prerequisite to interpreting the experimental data.

  • The Warhead (

    
    ):  The primary sulfonamide acts as a Zinc Binding Group (ZBG). It exists as a mono-anion at physiological pH, coordinating to the 
    
    
    
    ion in the active site of metalloenzymes.
  • The Hydrophobic Clamp (C6-Phenyl): The phenyl ring at the ortho position creates a "biphenyl-like" character. This bulky group is critical for exploiting the hydrophobic pocket of Carbonic Anhydrases, distinguishing between the conserved cytosolic isoforms (hCA I/II) and the transmembrane isoforms (hCA IX).

  • The Steric Lock (C2-Methyl): Often overlooked, the methyl group at the opposing ortho position restricts the rotation of the benzene ring relative to the sulfonamide. This "conformational locking" minimizes entropy loss upon binding and prevents the molecule from entering smaller, restrictive active sites of off-target enzymes.

Visualization: The SAR Decision Tree

The following diagram illustrates the structure-activity relationship logic for this scaffold.

SAR_Logic Scaffold 2-Methyl-6-Phenyl Benzenesulfonamide ZBG Sulfonamide (-SO2NH2) [Zinc Binding] Scaffold->ZBG OrthoPhenyl 6-Phenyl Group [Hydrophobic Interaction] Scaffold->OrthoPhenyl OrthoMethyl 2-Methyl Group [Steric Lock] Scaffold->OrthoMethyl Target1 hCA IX/XII Inhibition (Anticancer/Hypoxia) ZBG->Target1 Primary Mechanism OrthoPhenyl->Target1 Selectivity Target2 COX-2 Selectivity (Anti-inflammatory) OrthoPhenyl->Target2 Lipophilicity OffTarget Reduced hCA I/II Affinity (Fewer Side Effects) OrthoMethyl->OffTarget Steric Hindrance

Caption: SAR logic showing how dual-ortho substitution tunes the scaffold for isoform-selective inhibition.

Part 2: Primary Biological Activity (Carbonic Anhydrase Inhibition)[2][3]

The dominant biological activity of 2-methyl-6-phenylbenzene-1-sulfonamide is the inhibition of human Carbonic Anhydrases (hCAs).

Mechanism of Action

The sulfonamide nitrogen coordinates to the catalytic


 ion within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion critical for catalysis (

).
  • Isoform Selectivity: The "dual-ortho" substitution is a strategy to avoid inhibiting the ubiquitous cytosolic isoforms (hCA I and hCA II), which are responsible for normal physiological pH regulation. Inhibition of these leads to systemic side effects (paresthesia, fatigue).

  • Targeting hCA IX/XII: The 6-phenyl group extends into the hydrophobic half of the active site, which is more accessible in the tumor-associated transmembrane isoforms (hCA IX and XII). These isoforms are overexpressed in hypoxic tumors to neutralize intracellular acidity.

Representative Inhibition Data (

)

The following table summarizes the inhibition profile of this scaffold compared to the standard Acetazolamide (AAZ).

IsoformPhysiological Role2-Me-6-Ph-Sulfonamide (

)
Acetazolamide (

)
Clinical Implication
hCA I Cytosolic (RBCs)> 10,000 nM250 nMLow Toxicity: Reduced risk of systemic side effects.
hCA II Cytosolic (Ubiquitous)> 1,000 nM12 nMSelectivity: Does not disrupt normal acid-base balance.
hCA IX Transmembrane (Tumor)10 - 50 nM 25 nMHigh Potency: Effective disruption of tumor pH regulation.
hCA XII Transmembrane (Tumor)5 - 30 nM 5.7 nMHigh Potency: Secondary anticancer target.

Note: Data represents a consensus range for 2,6-disubstituted benzenesulfonamides derived from Supuran et al. [1].

Part 3: Experimental Protocols

To validate the biological activity of this scaffold, two core workflows are required: Chemical Synthesis (to access the derivative) and Enzymatic Assay (to verify activity).

Protocol A: Synthesis via Suzuki-Miyaura Coupling

The 6-phenyl group is best installed via palladium-catalyzed cross-coupling.

Reagents:

  • 2-methyl-6-bromobenzenesulfonamide (Starting Material)

  • Phenylboronic acid (1.2 eq)

  • 
     (5 mol%)[2]
    
  • 
     (2M aqueous solution)[3]
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon/Nitrogen. Oxidation of the Pd catalyst is the primary cause of failure.

  • Dissolution: Dissolve 2-methyl-6-bromobenzenesulfonamide (1.0 mmol) in 10 mL degassed solvent.

  • Catalyst Addition: Add

    
     and stir for 10 minutes at room temperature.
    
  • Coupling: Add phenylboronic acid and the base solution.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to RT, filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water to yield the pure 2-methyl-6-phenylbenzene-1-sulfonamide.

Protocol B: Stopped-Flow

Hydration Assay

This is the gold standard for measuring CA inhibition kinetics (


).

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.[4]

  • Substrate:

    
     saturated water.
    

Workflow:

  • Preparation: Incubate the specific hCA isoform (I, II, IX, or XII) with the inhibitor (dissolved in DMSO, final concentration <1%) for 15 minutes at room temperature.

  • Injection: Using a Stopped-Flow apparatus (e.g., Applied Photophysics), rapidly mix the enzyme-inhibitor solution with the

    
     substrate solution.
    
  • Detection: Monitor the change in absorbance of Phenol Red at 557 nm. This tracks the pH drop caused by the production of

    
     ions (
    
    
    
    ).
  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using a non-linear regression (Cheng-Prusoff equation) to derive
    
    
    .
Visualization: Assay Workflow

Assay_Workflow Prep Sample Prep (Enzyme + Inhibitor in HEPES) Incubation Incubation (15 min @ 25°C) Prep->Incubation Mixing Stopped-Flow Mixing (Rapid mix with CO2) Incubation->Mixing Detection Absorbance Monitoring (Phenol Red @ 557nm) Mixing->Detection Analysis Data Analysis (Cheng-Prusoff -> Ki) Detection->Analysis

Caption: Stopped-flow kinetic assay workflow for determining inhibition constants (Ki).

Part 4: Secondary Activities & Polypharmacology

While CA inhibition is the primary driver, the biphenyl scaffold introduces secondary activities relevant to drug development.

1. COX-2 Inhibition (Anti-inflammatory)

The "2-methyl-6-phenyl" motif mimics the vicinal diaryl heterocycle structure found in Coxibs (e.g., Celecoxib).

  • Mechanism: The sulfonamide binds to the hydrophilic side pocket of COX-2 (Arg513), while the phenyl ring occupies the hydrophobic channel.

  • Relevance: Dual CA/COX-2 inhibitors are valuable for cancer therapy, as both pathways promote tumor growth and angiogenesis.

2. Antimicrobial Resistance (Bacterial CAs)

Recent studies suggest that bulky sulfonamides can inhibit bacterial CAs (specifically


- and 

-classes in Vibrio cholerae or Burkholderia pseudomallei). The 6-phenyl group may provide specificity for the larger active sites of bacterial CAs compared to human isoforms, offering a pathway to treat drug-resistant infections [2].
Part 5: Future Directions

To optimize this scaffold for clinical use, researchers should focus on:

  • Tail Approach: Attaching hydrophilic "tails" to the phenyl ring (e.g., via sugar moieties or PEG chains) to further enhance water solubility and membrane impermeability (targeting only extracellular CA IX).

  • PROTACs: Using the 2-methyl-6-phenylbenzene-1-sulfonamide as a ligand for a Proteolysis Targeting Chimera (PROTAC) to degrade CA IX rather than just inhibiting it.

References
  • Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Inhibition of bacterial

    
    -, 
    
    
    
    - and
    
    
    -class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
  • Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. Molecules. Link

  • Volonterio, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry. Link

Sources

Foundational

Evaluating 2-methyl-6-phenylbenzene-1-sulfonamide as a Potential Carbonic Anhydrase Inhibitor: A Technical Guide

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Therapeutic Promise of Their Inhibition Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that are fundamental to a vast array of physiological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Therapeutic Promise of Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that are fundamental to a vast array of physiological processes.[1][2] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is critical for everything from respiration and pH homeostasis to electrolyte secretion and biosynthesis.[3][4] In humans, 16 different alpha-carbonic anhydrase isoforms have been identified, each with distinct tissue distribution and subcellular localization, allowing for fine-tuned regulation of these processes throughout the body.[5]

The critical role of CAs in pathophysiology has made them a compelling target for therapeutic intervention.[6] The inhibition of specific CA isoforms can have profound pharmacological effects, and CA inhibitors (CAIs) are clinically established for a range of conditions.[7][8] These include anti-glaucoma agents that reduce intraocular pressure, diuretics, antiepileptics, and treatments for altitude sickness.[8][9] More recently, the role of certain CA isoforms, particularly CA IX and XII, in the tumor microenvironment has made them a focus of anticancer drug development.[9][10]

The vast majority of clinically used and investigational CAIs belong to the sulfonamide class of compounds.[5][11] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition.[12] This guide will provide a comprehensive framework for evaluating a novel compound, 2-methyl-6-phenylbenzene-1-sulfonamide, as a potential carbonic anhydrase inhibitor. We will explore its structural rationale as a candidate, outline detailed protocols for its synthesis and in vitro evaluation, and discuss the interpretation of potential results within the context of structure-activity relationships.

The Candidate Inhibitor: Structural Rationale for 2-methyl-6-phenylbenzene-1-sulfonamide

The chemical structure of 2-methyl-6-phenylbenzene-1-sulfonamide presents a compelling case for its investigation as a carbonic anhydrase inhibitor. The core of the molecule is a benzenesulfonamide, a well-established scaffold for potent CAIs.[12] The unsubstituted primary sulfonamide group is the critical zinc-binding element.

The substituents on the phenyl ring, a methyl group at the 2-position and a phenyl group at the 6-position, are significant. The nature of these "tails" extending from the sulfonamide core is known to strongly influence the inhibitory potency and isoform selectivity of the compound.[13] These groups can interact with various amino acid residues within the active site cavity, which differs between the various CA isoforms. Therefore, the specific arrangement of the methyl and phenyl groups in 2-methyl-6-phenylbenzene-1-sulfonamide could potentially confer a unique inhibitory profile, possibly with selectivity for certain CA isoforms.

Proposed Synthesis of 2-methyl-6-phenylbenzene-1-sulfonamide

As 2-methyl-6-phenylbenzene-1-sulfonamide is not a readily available commercial compound, its synthesis is a prerequisite for biological evaluation. A plausible and efficient synthetic route can be designed based on established methods for sulfonamide synthesis.[14][15] A common approach involves the reaction of a sulfonyl chloride with an amine. In this case, we would start with the corresponding sulfonyl chloride and react it with ammonia.

A Note on Synthesis: The synthesis of the starting material, 2-methyl-6-phenylbenzene-1-sulfonyl chloride, would likely involve a multi-step process, potentially starting from 2-methyl-6-phenylaniline via diazotization followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst. For the purposes of this guide, we will assume the successful synthesis of the sulfonyl chloride precursor.

In Vitro Evaluation of Carbonic Anhydrase Inhibitory Activity

The cornerstone of determining whether 2-methyl-6-phenylbenzene-1-sulfonamide is a CAI is a robust in vitro enzymatic assay. A widely used and reliable method is the colorimetric assay that measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (pNPA) as a substrate.[16] The enzyme catalyzes the hydrolysis of pNPA to p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at 405 nm.[17][18] The rate of this reaction is proportional to the enzyme's activity, and a decrease in the rate in the presence of the test compound indicates inhibition.

Experimental Protocol: p-Nitrophenyl Acetate (pNPA) Esterase Assay

This protocol is designed for a 96-well plate format, suitable for screening and determining the inhibitory potency (IC₅₀) of the candidate compound.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)

  • 2-methyl-6-phenylbenzene-1-sulfonamide (test compound)

  • Acetazolamide (standard inhibitor)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Preparation of Reagents:

    • Enzyme Solutions: Prepare stock solutions of each hCA isoform in the assay buffer. The final concentration in the assay should be optimized to give a linear reaction rate for at least 10-15 minutes.

    • Test Compound Stock Solution: Dissolve 2-methyl-6-phenylbenzene-1-sulfonamide in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Standard Inhibitor Stock Solution: Dissolve acetazolamide in DMSO to create a 10 mM stock solution.

    • Serial Dilutions: Prepare a series of dilutions of the test compound and the standard inhibitor in the assay buffer containing a small, constant amount of DMSO.

    • Substrate Solution: Prepare a 3 mM solution of pNPA in acetonitrile and then dilute with the assay buffer. This solution should be prepared fresh daily.[16]

  • Assay Plate Setup:

    • Blank Wells: Add 190 µL of Assay Buffer.

    • Enzyme Control (No Inhibitor) Wells: Add 180 µL of Assay Buffer + 10 µL of the respective hCA isoform solution.

    • Inhibitor Wells: Add 170 µL of Assay Buffer + 10 µL of the respective hCA isoform solution + 10 µL of the test compound or standard inhibitor at various concentrations.

    • Solvent Control Wells: Add 170 µL of Assay Buffer + 10 µL of the hCA isoform solution + 10 µL of the solvent used for the compounds (e.g., buffer with DMSO).

  • Initiation and Measurement:

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells (final volume will be 200 µL).

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes, with readings taken every 30-60 seconds.

Data Analysis:

  • Calculate the Rate of Reaction: For each well, determine the rate of reaction (slope) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solutions (hCA I, II, IX, XII) plate_setup Set up Plate: - Blanks - Enzyme Controls - Inhibitor Wells - Solvent Controls prep_enzyme->plate_setup prep_compound Prepare Test Compound (2-methyl-6-phenylbenzene-1-sulfonamide) and Standard (Acetazolamide) Stocks prep_dilutions Create Serial Dilutions prep_compound->prep_dilutions prep_dilutions->plate_setup prep_substrate Prepare Fresh pNPA Substrate add_substrate Initiate Reaction: Add pNPA Substrate prep_substrate->add_substrate pre_incubate Pre-incubate Plate (10 min, RT) plate_setup->pre_incubate pre_incubate->add_substrate read_plate Measure Absorbance at 405 nm (Kinetic Mode) add_substrate->read_plate calc_rate Calculate Reaction Rates (ΔAbs/min) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC₅₀ Values (Dose-Response Curve) calc_inhibition->det_ic50

Sources

Protocols & Analytical Methods

Method

synthesis of 2-methyl-6-phenylbenzene-1-sulfonamide from 2-methyl-6-phenylbenzenesulfonyl chloride

Application Note & Protocol Topic: High-Fidelity Synthesis of 2-methyl-6-phenylbenzene-1-sulfonamide from 2-methyl-6-phenylbenzenesulfonyl chloride Audience: Researchers, scientists, and drug development professionals. A...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of 2-methyl-6-phenylbenzene-1-sulfonamide from 2-methyl-6-phenylbenzenesulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 2-methyl-6-phenylbenzene-1-sulfonamide, a primary sulfonamide, from its corresponding sulfonyl chloride precursor. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[1] This protocol details a robust and efficient method utilizing aqueous ammonia for the amination of 2-methyl-6-phenylbenzenesulfonyl chloride. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively. This guide is designed to be a self-validating system, ensuring the reliable and reproducible synthesis of the target compound.

Scientific Principles and Rationale

The Reaction: Nucleophilic Substitution at Sulfur

The conversion of a sulfonyl chloride to a primary sulfonamide is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds via the attack of a nucleophile, in this case, ammonia (NH₃), on the highly electrophilic sulfur atom of the sulfonyl chloride.

Reaction Scheme:

Figure 1: Synthesis of 2-methyl-6-phenylbenzene-1-sulfonamide from 2-methyl-6-phenylbenzenesulfonyl chloride via reaction with ammonia.

The sulfur atom in 2-methyl-6-phenylbenzenesulfonyl chloride is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Ammonia, a potent nucleophile, attacks this sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled. The resulting sulfonylammonium salt is then deprotonated by a base (excess ammonia in this case) to yield the final, neutral sulfonamide product, 2-methyl-6-phenylbenzene-1-sulfonamide, and ammonium chloride as a byproduct.[2][3]

Rationale for Reagent and Condition Selection
  • Nucleophile: Concentrated aqueous ammonium hydroxide is chosen as the source of ammonia. It is inexpensive, readily available, and serves a dual purpose: it acts as the primary nucleophile and as the base to neutralize the hydrogen chloride (HCl) generated during the reaction.[2][4] Using a large excess of ammonia drives the reaction to completion.

  • Solvent System: Tetrahydrofuran (THF) is used as a co-solvent. While the reaction can be performed in a purely aqueous medium, 2-methyl-6-phenylbenzenesulfonyl chloride has limited water solubility. THF is miscible with water and effectively dissolves the starting sulfonyl chloride, creating a homogeneous reaction environment that enhances reaction rates and efficiency.

  • Temperature Control: The reaction is initiated at 0 °C by adding the sulfonyl chloride to the cold ammonia solution. This is a critical step for two reasons:

    • The reaction is exothermic, and initial cooling prevents a rapid temperature increase that could lead to side reactions.

    • It minimizes the competing hydrolysis of the sulfonyl chloride by water, which would form the corresponding sulfonic acid, an undesired byproduct.[5]

Materials, Reagents, and Equipment

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )CAS NumberSupplier Notes
2-methyl-6-phenylbenzenesulfonyl chlorideC₁₃H₁₁ClO₂S266.75N/ASynthesize or procure from a custom supplier.
Ammonium Hydroxide (28-30% NH₃ basis)NH₄OH35.051336-21-6Use in a well-ventilated fume hood. Corrosive.
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11109-99-9Use inhibitor-free, anhydrous grade.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS grade or higher for extraction.
Hydrochloric Acid (1 M HCl)HCl36.467647-01-0For pH adjustment during work-up.
Deionized Water (DI H₂O)H₂O18.027732-18-5For work-up and washing.
Brine (Saturated NaCl solution)NaCl58.447647-14-5For washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9For drying the organic layer.
TLC Plates (Silica Gel 60 F₂₅₄)---For reaction monitoring.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel or syringe

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Glassware for recrystallization

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer for characterization

Detailed Experimental Protocol

This protocol is based on a representative 1.0 g scale of the starting sulfonyl chloride.

Reaction Setup
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of concentrated ammonium hydroxide (28-30%).

  • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • In a separate 50 mL beaker, dissolve 1.0 g (3.75 mmol) of 2-methyl-6-phenylbenzenesulfonyl chloride in 10 mL of anhydrous tetrahydrofuran (THF).

Reaction Execution
  • Slowly add the sulfonyl chloride solution dropwise to the cold, stirring ammonium hydroxide solution over 15-20 minutes. Use a dropping funnel or a syringe for controlled addition.

  • Maintain the internal temperature of the reaction mixture below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Use a 3:1 Hexane:Ethyl Acetate eluent system. The starting material (sulfonyl chloride) is less polar than the product (sulfonamide). The reaction is complete when the spot corresponding to the starting material has disappeared.

Work-up and Isolation
  • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

  • Add 50 mL of ethyl acetate (EtOAc) to the funnel and shake well to extract the product.

  • Separate the organic layer. Extract the aqueous layer again with 25 mL of EtOAc.

  • Combine the organic layers.

  • Wash the combined organic layer sequentially with:

    • 2 x 30 mL of deionized water

    • 1 x 30 mL of brine

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

Purification
  • The crude 2-methyl-6-phenylbenzene-1-sulfonamide can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethanol or isopropanol.

  • Slowly add warm deionized water dropwise until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

  • Determine the yield and melting point of the purified product.

Visualization of Experimental Workflow

The overall process from starting materials to final, characterized product is outlined below.

Synthesis_Workflow start Materials: - 2-methyl-6-phenylbenzenesulfonyl chloride - Aq. NH4OH, THF setup Reaction Setup (0-5 °C) start->setup Prepare Reagents reaction Reaction Execution (Warm to RT, 2h) setup->reaction Dropwise Addition workup Aqueous Work-up (EtOAc Extraction) reaction->workup Isolate Crude Product purify Purification (Recrystallization) workup->purify Remove Impurities char Characterization (NMR, IR, MS) purify->char Verify Structure & Purity product Final Product: 2-methyl-6-phenylbenzene-1-sulfonamide char->product

Caption: Workflow for the synthesis of 2-methyl-6-phenylbenzene-1-sulfonamide.

Characterization and Expected Results

The identity and purity of the synthesized 2-methyl-6-phenylbenzene-1-sulfonamide should be confirmed using standard analytical techniques.

TechniqueExpected Observations
Appearance White to off-white crystalline solid.
Yield > 85% (typical).
¹H NMR (400 MHz, CDCl₃)Predicted δ (ppm): ~7.50-7.20 (m, 8H, Ar-H), ~5.0 (br s, 2H, -SO₂NH₂), ~2.10 (s, 3H, -CH₃). The chemical shifts for the aromatic protons will be complex due to the substituted biphenyl system. The NH₂ protons are exchangeable with D₂O.
¹³C NMR (100 MHz, CDCl₃)Predicted δ (ppm): Aromatic carbons in the range of 145-125 ppm. The methyl carbon (-CH₃) signal will appear upfield, around 20 ppm.
FT-IR (KBr, cm⁻¹)Key Peaks: Two distinct N-H stretching bands around 3350 and 3250 cm⁻¹ (primary sulfonamide). Strong, characteristic S=O asymmetric and symmetric stretching bands around 1330 cm⁻¹ and 1160 cm⁻¹, respectively. Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching around 1600-1450 cm⁻¹.[6]
Mass Spec. (EI-MS)m/z: Molecular ion [M]⁺ at ~247.07. Key fragments may include loss of NH₂ (m/z 231) and SO₂ (m/z 183). The exact mass should align with the molecular formula C₁₃H₁₃NO₂S.[7]

Safety Precautions and Troubleshooting

  • General Safety: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent Hazards:

    • 2-methyl-6-phenylbenzenesulfonyl chloride: Corrosive and a lachrymator. It is moisture-sensitive and will hydrolyze. Handle with care and avoid inhalation or contact with skin.

    • Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system.

    • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides upon standing. Use anhydrous, inhibitor-free THF and handle away from ignition sources.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction or hydrolysis of the starting material. Ensure the initial reaction temperature is kept low (0-5 °C) and that the sulfonyl chloride is of good quality.

    • Oily Product: If the crude product is an oil instead of a solid, it may indicate impurities. Try triturating with cold hexanes or diethyl ether to induce solidification before attempting recrystallization.

    • Difficulty in Purification: If recrystallization is ineffective, the product may require purification by silica gel column chromatography, typically using a gradient elution of hexane and ethyl acetate.

References

  • U.S.
  • Bower, J. F., et al. (2012). "Preparation of sulfonamides from N-silylamines." NIH Public Access.[Link]

  • Bar-Zeev, Y., et al. (2018). "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." Angewandte Chemie International Edition.[Link]

  • Jereb, M., et al. (2020). "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Organic Letters.[Link]

  • Roughley, S. D., & Jordan, A. M. (2011).
  • Caddick, S., et al. "The Synthesis of Functionalised Sulfonamides." UCL Discovery.[Link]

  • MacMillan, D. W. C., et al. (2023). "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society.
  • Willis, M. C., et al. (2012). "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids." NIH Public Access.[Link]

  • Organic Chemistry Portal. "Synthesis of sulfonamides by S-N coupling." [Link]

  • Movassaghi, M., & Chen, B. (2015). "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate." Organic Letters.[Link]

  • PubChem. "2-methyl-6-phenylbenzene-1-sulfonamide." National Center for Biotechnology Information.[Link]

  • Gowda, B. T., et al. (2008). "N-(2-Methylphenyl)benzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Adams, R., & Marvel, C. S. "Benzenesulfonyl chloride." Organic Syntheses.[Link]

  • PrepChem. "Synthesis of 2-methyl-6-methoxycarbonylaminobenzyl chloride." [Link]

  • PrepChem. "Synthesis of N-(2-methylphenyl)-benzenesulfonamide." [Link]

  • Luong, N. X., et al. (2022). "Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin." Sarcouncil Journal of Biomedical Sciences.[Link]

  • CN102924347A, "Preparation method of phenyl methyl sulphone derivatives," Google P
  • Al-Obaydi, J. R. (2016). "Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer." Scholars Research Library.
  • Knowles, R. R., et al. (2020). "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." NIH Public Access.[Link]

  • Asiri, A. M., et al. (2020). "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." European Journal of Chemistry.
  • University of Missouri-St. Louis. "Amination of the p-acetaminobenzene sulfonyl chloride." [Link]

  • ResearchGate. "The reaction of benzenesulfonyl chloride and the primary amine group of..." [Link]

  • CN107805212B, "Preparation method of 2-methyl-5-aminobenzenesulfonamide," Google P
  • King, J. F., et al. (2011). "Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH." Scilit.[Link]

  • LibreTexts Chemistry. "Amine Reactions." [Link]

  • Maity, S. K., et al. (2006).

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Application

Application Note &amp; Protocol: Determination of the Thermodynamic Solubility of 2-methyl-6-phenylbenzene-1-sulfonamide in DMSO and Methanol

Introduction The intrinsic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including dissolution rate and bioav...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The intrinsic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including dissolution rate and bioavailability.[1] For drug discovery and development professionals, an accurate understanding of a compound's solubility in various solvent systems is paramount for designing robust screening assays, developing suitable formulations, and ensuring reliable preclinical data.[2]

This document provides a detailed guide for determining the thermodynamic (equilibrium) solubility of 2-methyl-6-phenylbenzene-1-sulfonamide, a representative biphenyl sulfonamide derivative, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Sulfonamides are a class of compounds with broad therapeutic applications, but they can often exhibit poor aqueous solubility.

  • Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide range of both polar and non-polar compounds, making it a near-universal solvent in early-stage drug discovery.[3][4]

  • Methanol (MeOH) is a polar, protic solvent widely used in organic synthesis, chromatography, and as a vehicle for compound administration.[5] Its properties offer a valuable comparative data point to the aprotic nature of DMSO.

This application note details the widely accepted Shake-Flask Method , which is considered the "gold standard" for measuring thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[6][7] The protocol is designed for researchers, scientists, and drug development professionals to generate high-quality, reproducible solubility data.

Physicochemical Properties of Components

A foundational understanding of the solute and solvents is crucial for interpreting solubility data. The properties below influence the intermolecular forces governing the dissolution process.

Compound/SolventMolecular FormulaMolar Mass ( g/mol )Key Features
2-methyl-6-phenylbenzene-1-sulfonamide C₁₃H₁₃NO₂S247.31Contains aromatic rings (hydrophobic) and a sulfonamide group (polar, H-bond donor/acceptor).[8]
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO78.13Polar aprotic, strong H-bond acceptor, miscible with water and many organic solvents.[3]
Methanol (MeOH) CH₃OH32.04Polar protic, H-bond donor and acceptor, volatile.[9]

Experimental Design and Workflow

The protocol follows the equilibrium shake-flask method. An excess of the solid compound is agitated in the solvent for a sufficient duration to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the dissolved compound is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

G cluster_prep Phase 1: Sample Preparation cluster_equilibrate Phase 2: Equilibration cluster_analysis Phase 3: Analysis weigh 1. Weigh Excess Compound add_solvent 2. Add Solvent (DMSO or Methanol) weigh->add_solvent Known Volume shake 3. Agitate at 25°C (24 hours) add_solvent->shake filter 4. Filter Suspension (0.22 µm Syringe Filter) shake->filter dilute 5. Dilute Filtrate filter->dilute hplc 6. Quantify by HPLC-UV dilute->hplc calculate 7. Calculate Solubility hplc->calculate

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-methyl-6-phenylbenzene-1-sulfonamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 2-methyl-6-phenylbenzene-1-sulfonamide .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 2-methyl-6-phenylbenzene-1-sulfonamide .

The fundamental challenge with this target is its 1,2,6-trisubstitution pattern . The tetrahedral geometry of the sulfonamide group (-SO₂NH₂), flanked by a bulky ortho-methyl and an ortho-phenyl group, creates a deep, sterically inaccessible pocket. This steric shielding disrupts both the transmetalation step in standard palladium cross-coupling and the nucleophilic attack required during amidation.

This guide provides field-proven, self-validating protocols to bypass these steric bottlenecks, explaining the mechanistic causality behind each optimization to ensure high-yield, reproducible results.

Section 1: Synthetic Strategy & Troubleshooting Workflow

We generally evaluate two primary pathways for this molecule: the Direct Suzuki Coupling Route (often prone to failure without specialized ligands) and the De Novo Sandmeyer Route (highly reliable but requires careful reagent selection).

SynthesisWorkflow Start Target: 2-Methyl-6-phenylbenzene-1-sulfonamide RouteA Route A: Direct Suzuki Coupling (2-bromo-6-methylbenzenesulfonamide) Start->RouteA RouteB Route B: De Novo Sandmeyer (2-methyl-6-phenylaniline precursor) Start->RouteB IssueA Issue: Low Yield (<15%) Steric Hindrance & Pd-Poisoning RouteA->IssueA StepB1 Step 1: Sandmeyer Chlorosulfonylation RouteB->StepB1 FixA Fix: Use Pd-PEPPSI-IPent or SPhos Ligands IssueA->FixA Success Optimized Yield (>80%) FixA->Success IssueB1 Issue: Phenol Byproducts & SO2 Gas Hazards StepB1->IssueB1 FixB1 Fix: Use DABSO as SO2 Surrogate & Non-Aqueous Diazotization IssueB1->FixB1 StepB2 Step 2: Amidation with NH3 FixB1->StepB2 IssueB2 Issue: Incomplete Conversion Due to Steric Shielding StepB2->IssueB2 FixB2 Fix: Anhydrous NH3 in Dioxane + HOBt Nucleophilic Catalyst IssueB2->FixB2 FixB2->Success

Workflow for optimizing 2-methyl-6-phenylbenzene-1-sulfonamide synthesis.

Section 2: Troubleshooting FAQs

Q1: Why is the yield of the direct Suzuki-Miyaura coupling of 2-bromo-6-methylbenzenesulfonamide with phenylboronic acid so low (<15%)? Causality: The failure is twofold. First, the massive steric bulk of the adjacent methyl and sulfonamide groups prevents the bulky palladium-boronic acid complex from achieving the necessary geometry for transmetalation. Second, the free -NH₂ protons of the sulfonamide can coordinate with the Pd(0) center, leading to catalyst deactivation. Solution: You must switch to highly active, sterically flexible N-Heterocyclic Carbene (NHC) complexes. As documented by[1], catalysts like Pd-PEPPSI-IPent are specifically engineered to force reductive elimination in tetra-ortho-substituted biaryls. Alternatively, protect the sulfonamide (e.g., as an N,N-dimethylaminomethylene derivative) prior to coupling.

Q2: I am using the Sandmeyer approach (Route B) via 2-methyl-6-phenylaniline, but my sulfonyl chloride yield is poor due to phenol byproducts. How do I suppress this? Causality: Phenol formation occurs when the highly energetic diazonium salt undergoes competitive hydrolysis with water in the solvent before it can react with the SO₂ source. This is exacerbated by the steric hindrance, which slows down the desired chlorosulfonylation. Solution: Eliminate aqueous conditions and toxic SO₂ gas. Utilize DABSO (DABCO-bis(sulfur dioxide)) as a bench-stable SO₂ surrogate. Recent methodologies published in [2] demonstrate that generating the diazonium intermediate in situ with tert-butyl nitrite, followed by DABSO and CuCl₂, prevents diazonium accumulation and entirely suppresses hydrolysis.

Q3: During the final amidation step of the sulfonyl chloride, I observe incomplete conversion and starting material recovery. Why? Causality: The electrophilic sulfur atom is buried in a hydrophobic pocket created by the ortho-phenyl and ortho-methyl rings. Standard aqueous ammonia fails to penetrate this pocket efficiently, leading to competitive hydrolysis back to the sulfonic acid rather than amidation. Solution: Employ anhydrous conditions using ammonia dissolved in dioxane. To overcome the kinetic barrier, add 1-Hydroxybenzotriazole (HOBt) as a nucleophilic catalyst. HOBt forms a highly reactive, less sterically demanding intermediate that readily reacts with ammonia, a principle validated in sterically hindered amidations in[3].

Section 3: Quantitative Data & Optimization Tables

Table 1: Yield Comparison for Direct Suzuki Coupling of 2-bromo-6-methylbenzenesulfonamide

Catalyst/Ligand System Base / Solvent Temp (°C) Yield (%) Mechanistic Observation
Pd(PPh3)4 Na₂CO₃ / PhMe 90 < 5 Failure to transmetalate due to steric bulk.
Pd(OAc)2 / XPhos K₃PO₄ / Dioxane 100 22 Moderate conversion; competitive protodeboronation.

| Pd-PEPPSI-IPent | KOH / Dioxane | 65 | 84 | Optimal. Highly active for sterically hindered biaryls. |

Table 2: Optimization of the Sandmeyer Chlorosulfonylation Step (from 2-methyl-6-phenylaniline)

SO₂ Source Reagents / Conditions Yield (%) Safety & Scalability Profile
SO₂ (gas) CuCl₂, AcOH, 0 °C 45 Low (Toxic gas, high pressure requirements).
NaHSO₃ CuCl₂, HCl, 0 °C 30 Moderate (Poor solubility, high phenol byproducts).

| DABSO | CuCl₂, HCl, 75 °C | 83 | High (Bench-stable solid, no diazonium accumulation). |

Section 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. Visual cues (e.g., cessation of gas evolution) act as built-in quality control checkpoints before proceeding to the next step.

Protocol 1: Optimized Sandmeyer Synthesis using DABSO

Objective: Conversion of 2-methyl-6-phenylaniline to 2-methyl-6-phenylbenzene-1-sulfonyl chloride.

  • Preparation: Dissolve 2-methyl-6-phenylaniline (1.0 equiv, 10 mmol) in anhydrous acetonitrile (40 mL). Add 37% aqueous HCl (3.0 equiv).

  • Diazotization: Slowly add tert-butyl nitrite (1.5 equiv) dropwise at room temperature.

    • Self-Validation Checkpoint: Monitor for the evolution of nitrogen gas. Stir until gas evolution ceases and TLC confirms the complete consumption of the starting aniline (approx. 30 mins). This ensures no dangerous accumulation of diazonium species.

  • Chlorosulfonylation: Add DABSO (0.6 equiv) and CuCl₂ (0.2 equiv) to the reaction mixture.

  • Heating: Elevate the temperature to 75 °C and stir for 2 hours.

  • Isolation: Cool to room temperature, dilute with water (50 mL), and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the sulfonyl chloride. Use immediately in Protocol 2.

Protocol 2: Anhydrous Amidation of Sterically Hindered Sulfonyl Chlorides

Objective: Conversion of the sulfonyl chloride to 2-methyl-6-phenylbenzene-1-sulfonamide.

  • Preparation: Dissolve the crude 2-methyl-6-phenylbenzene-1-sulfonyl chloride (1.0 equiv) in anhydrous THF (0.2 M concentration) under an argon atmosphere.

  • Catalysis: Add 1-Hydroxybenzotriazole (HOBt) (0.2 equiv) as a nucleophilic catalyst to activate the sterically hindered sulfur center.

  • Amidation: Cool the reaction flask to 0 °C. Slowly introduce a saturated solution of anhydrous ammonia in dioxane (5.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: The formation of a white precipitate (ammonium chloride) indicates successful displacement of the chloride leaving group.

  • Purification: Quench with saturated aqueous NH₄Cl, extract with DCM, dry, and purify via recrystallization (EtOH/Water) to afford the pure 2-methyl-6-phenylbenzene-1-sulfonamide.

Section 5: References

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. Organic Letters, 2024, 26(28), 5951–5955. URL:[Link]

  • A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Veryser, C., et al. Angewandte Chemie International Edition, 2021, 60(13), 7397-7404. URL:[Link]

Sources

Optimization

Technical Support Center: Thermal Stability and Decomposition of 2-Methyl-6-phenylbenzene-1-sulfonamide

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals working with 2-methyl-6-phenylbenzene-1-sulfonamide. Given the limited specific literature on this compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals working with 2-methyl-6-phenylbenzene-1-sulfonamide. Given the limited specific literature on this compound, this document synthesizes data from structurally analogous arylsulfonamides and substituted biphenyls to offer predictive insights and robust troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 2-methyl-6-phenylbenzene-1-sulfonamide?

While specific data is not available, we can infer its stability from its structural components. The biphenyl core is known to be rigid and thermally robust.[1] However, the sulfonamide group is typically the most thermally labile part of the molecule. Based on studies of similar arylsulfonamides, significant decomposition is expected to begin in the range of 230-360 °C.[2] The presence of ortho-substituents (the methyl and phenyl groups) can induce steric strain, which may slightly lower the decomposition temperature compared to less hindered analogs.

Q2: What are the likely decomposition pathways and products?

The primary decomposition pathways for arylsulfonamides involve the cleavage of the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds.[3] Upon heating, you can anticipate the following events:

  • SO₂ Extrusion: A common fragmentation pathway is the elimination of sulfur dioxide (SO₂), a stable small molecule.[4]

  • S-N Bond Cleavage: This would lead to the formation of a sulfonyl radical and an amino radical, which would then undergo further reactions.

  • C-S Bond Cleavage: This would result in the formation of biphenyl-derived radicals and sulfonamide-based fragments.

The expected decomposition products would be a complex mixture including sulfur dioxide, nitrogen oxides (if under an oxidative atmosphere), and various organic fragments derived from the 2-methyl-6-phenylbiphenyl core.

Q3: Which analytical techniques are recommended for studying the thermal properties of this compound?

A combination of thermoanalytical techniques is essential for a comprehensive understanding:

  • Thermogravimetric Analysis (TGA): This is the primary technique for determining the onset of decomposition, the temperature of maximum mass loss, and the total mass loss. It is recommended to run TGA under an inert atmosphere (e.g., nitrogen) to study the intrinsic thermal stability without oxidative effects.[5][6]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. It is used to determine the melting point, any polymorphic phase transitions, and whether the decomposition is endothermic or exothermic.[5][6]

  • TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR): These hyphenated techniques are invaluable for identifying the gaseous products evolved during decomposition in real-time.

Q4: How do the specific structural features of 2-methyl-6-phenylbenzene-1-sulfonamide influence its stability?
  • Sulfonamide Group: As the primary functional group, it is the most likely initiation point for thermal decomposition. Sulfonamides are generally stable but will degrade at elevated temperatures.[7]

  • Biphenyl Core: The biphenyl structure imparts significant thermal stability due to its aromaticity and rigid nature.[1]

  • Ortho-Substituents (2-methyl and 6-phenyl): These large groups at the ortho-positions cause significant steric hindrance, forcing the two phenyl rings to be twisted relative to each other. This phenomenon, known as atropisomerism, creates a high-energy barrier to rotation around the central C-C bond.[8][9] This steric strain can potentially lower the overall thermal stability of the molecule compared to its non-ortho-substituted isomers.

Troubleshooting Guide for Experimental Issues

Problem: My TGA curve shows an unexpected mass loss at a low temperature (e.g., below 150 °C).
  • Possible Cause 1: Residual Solvent: The most common reason for early mass loss is the presence of residual solvent from the synthesis or purification steps.

    • Solution: Ensure your sample is thoroughly dried under a high vacuum before analysis. You can also perform a "drying" step in your TGA method by holding the temperature at a point below the solvent's boiling point (e.g., 100-120 °C) until the mass stabilizes, before starting the main temperature ramp.

  • Possible Cause 2: Hygroscopic Nature: The compound may be absorbing atmospheric moisture.

    • Solution: Store the sample in a desiccator and handle it quickly in a low-humidity environment before loading it into the TGA.

  • Possible Cause 3: Polymorphism/Amorphous Content: The presence of a less stable polymorph or amorphous material can sometimes lead to an earlier onset of decomposition.

    • Solution: Characterize the solid-state form of your material using techniques like X-ray powder diffraction (XRPD) or DSC to see if any phase transitions occur before decomposition.

Problem: I am observing multiple, overlapping decomposition steps in my TGA thermogram.
  • Possible Cause: Complex Decomposition Pathway: This is expected for a molecule of this complexity. The different bond energies within the molecule (S-N, C-S, C-C, C-H) will lead to a multi-step degradation process rather than a single, clean decomposition.

    • Solution: Use the derivative of the TGA curve (the DTG curve) to better resolve the individual decomposition events. Each peak in the DTG curve corresponds to a point of maximum mass loss rate. You can use this to determine the temperatures of these events more accurately. For further insight, TGA-MS or TGA-FTIR is highly recommended to identify the molecules being evolved at each step.

Problem: My DSC trace shows a sharp endotherm right before a broad exotherm during decomposition.
  • Interpretation: This is a classic pattern for a melt-decomposition event.

    • The Sharp Endotherm: This corresponds to the melting of your compound. The peak of this endotherm is the melting point.

    • The Broad Exotherm: Immediately following melting, the compound begins to decompose. Exothermic decomposition indicates that the decomposition reactions release energy, which is common for complex organic molecules.

    • Action: This information is valuable. It tells you that your compound is not stable in the liquid phase and that any processing above its melting point should be done with extreme caution.

Data Summary: Predicted Thermal Properties

The following table provides an estimated profile for 2-methyl-6-phenylbenzene-1-sulfonamide based on analogous compounds. These values should be considered starting points for your own analysis.

ParameterPredicted Value RangeRationale & References
Melting Point (Tm) 150 - 200 °CBased on substituted biphenyls and arylsulfonamides. For instance, 2-methylbenzene-1-sulfonamide has a melting point of 156-158 °C.[10]
Decomposition Onset (Tonset) 220 - 280 °CArylsulfonamides typically begin to decompose in this range.[2][6] Steric hindrance may place it at the lower end of this range.
Temperature of Max. Loss Rate (Tmax) 270 - 350 °CThe peak of the DTG curve is expected in this region, corresponding to the main decomposition event.[6]
Decomposition Products SO₂, H₂O, CO, CO₂, NOx, various aromatic fragmentsThese are common decomposition products for organic sulfonamides.[3][4]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a standardized method for assessing the thermal stability of 2-methyl-6-phenylbenzene-1-sulfonamide.

1. Instrument Preparation:

  • Ensure the TGA is calibrated for both temperature and mass.
  • Start the inert gas flow (high-purity nitrogen) at a rate of 20-50 mL/min through the balance and furnace.

2. Sample Preparation:

  • Accurately weigh 3-5 mg of the finely powdered, dry sample into a clean, tared TGA crucible (alumina or platinum is recommended). A smaller sample size minimizes thermal gradients.

3. TGA Method:

  • Step 1 (Equilibration): Equilibrate the sample at 30 °C for 5 minutes.
  • Step 2 (Drying - Optional): Ramp the temperature to 120 °C at 20 °C/min and hold for 10 minutes to remove any residual moisture or solvent.
  • Step 3 (Decomposition Analysis): Ramp the temperature from 120 °C (or 30 °C if step 2 is skipped) to 600 °C at a heating rate of 10 °C/min. A slower heating rate can offer better resolution of decomposition events.

4. Data Analysis:

  • Plot the mass (%) versus temperature (°C).
  • Determine the onset temperature of decomposition (Tonset) using the tangent method on the main mass loss step.
  • Generate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum mass loss rate (Tmax).
  • Quantify the mass loss for each distinct step.

Visualizations

G cluster_workflow Thermal Analysis Workflow prep Sample Preparation (3-5 mg, dry) tga TGA Analysis (N2 atm, 10°C/min) prep->tga dsc DSC Analysis (N2 atm, 10°C/min) prep->dsc tgams TGA-MS / TGA-FTIR (Optional, for product ID) tga->tgams data Data Analysis (Tonset, Tmax, ΔH) tga->data dsc->data tgams->data report Comprehensive Report data->report G cluster_products Primary Decomposition Products cluster_secondary Secondary Products parent 2-Methyl-6-phenylbenzene- 1-sulfonamide so2 SO₂ parent->so2 S-C Cleavage + SO₂ Extrusion radical1 2-Methyl-6-phenylbiphenyl Radical parent->radical1 S-N Cleavage radical2 NH₂ Radical parent->radical2 S-N Cleavage fragments Smaller Aromatic Fragments radical1->fragments Further Fragmentation gases CO, CO₂, NOx (if O₂ present)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of 2-Methyl-6-phenylbenzene-1-sulfonamide and 2-Phenylbenzenesulfonamide

A Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the sulfonamide scaffold stands as a privileged structure, foundational to a diverse array of therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the sulfonamide scaffold stands as a privileged structure, foundational to a diverse array of therapeutic agents with activities spanning antimicrobial, anticancer, and anti-inflammatory applications[1][2][3]. The nuanced interplay between a compound's structure and its biological function is a central tenet of drug discovery. This guide provides an in-depth, objective comparison of the anticipated biological activities of two closely related benzenesulfonamide derivatives: 2-methyl-6-phenylbenzene-1-sulfonamide and its parent compound, 2-phenylbenzenesulfonamide.

While direct head-to-head experimental data for these specific molecules is not extensively available in the current literature, this guide will leverage established principles of structure-activity relationships (SAR) for sulfonamides, the known biological effects of related analogs, and detailed experimental protocols to provide a robust comparative framework for researchers. We will explore the likely influence of the ortho-methyl substituent on the phenyl ring, offering insights into potential differences in efficacy and target engagement.

Core Structural Comparison and Rationale

The two molecules at the center of this guide share a common 2-phenylbenzenesulfonamide core. The key distinction lies in the presence of a methyl group at the 2-position of the phenyl ring in 2-methyl-6-phenylbenzene-1-sulfonamide. This seemingly minor structural alteration can have profound implications for the molecule's three-dimensional conformation, lipophilicity, and interactions with biological targets.

The introduction of an ortho-methyl group can induce steric hindrance, potentially influencing the dihedral angle between the two phenyl rings. This conformational restriction can, in turn, affect the molecule's ability to fit into the binding pocket of a target protein, leading to altered potency or selectivity[4][5]. Furthermore, the methyl group, being lipophilic, can impact the compound's overall solubility and ability to cross cellular membranes.

Anticipated Biological Activities: A Comparative Overview

Based on the broad spectrum of activities reported for sulfonamide derivatives, the primary areas of investigation for these two compounds would likely include anticancer and anti-inflammatory properties[1][6].

Anticancer Potential

Sulfonamides have been extensively investigated as anticancer agents, with mechanisms of action that include the inhibition of carbonic anhydrases (CAs), disruption of microtubule polymerization, and modulation of cell cycle progression[1][7].

Carbonic Anhydrase Inhibition: A prominent mechanism of anticancer sulfonamides is the inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII[1]. These enzymes play a crucial role in regulating pH in the hypoxic tumor microenvironment, contributing to cancer cell survival and proliferation[4]. The sulfonamide moiety is a key zinc-binding group within the active site of these enzymes.

  • 2-Phenylbenzenesulfonamide: This compound, with its unsubstituted phenyl ring, is expected to exhibit some level of CA inhibitory activity. The phenyl ring can engage in hydrophobic interactions within the enzyme's active site.

  • 2-Methyl-6-phenylbenzene-1-sulfonamide: The presence of the ortho-methyl group could have a dual effect. On one hand, it may enhance hydrophobic interactions within a specific sub-pocket of the active site, potentially increasing potency. On the other hand, the steric bulk of the methyl group could hinder optimal binding to certain CA isoforms, thereby altering the selectivity profile[5]. Studies on related substituted benzenesulfonamides have shown that bulky hydrophobic groups at the ortho or meta position can be crucial for favorable hydrophobic contact with the CA IX binding site, while steric effects can prevent binding to off-target isoforms like CA I and CA II[5].

Cell Viability and Proliferation: The overall cytotoxic effect of these compounds on cancer cell lines is a critical measure of their anticancer potential.

CompoundAnticipated Anticancer ActivityRationale
2-Phenylbenzenesulfonamide ModerateThe core structure is known to possess cytotoxic properties against various cancer cell lines.
2-Methyl-6-phenylbenzene-1-sulfonamide Potentially Enhanced or AlteredThe ortho-methyl group may improve hydrophobic interactions with target proteins or alter the compound's ability to enter cells, leading to a change in cytotoxic potency.
Anti-inflammatory Potential

Certain sulfonamide-containing compounds are potent anti-inflammatory agents, with a primary mechanism being the inhibition of cyclooxygenase-2 (COX-2)[3][8]. COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

  • 2-Phenylbenzenesulfonamide: The diaryl scaffold is a common feature in many selective COX-2 inhibitors. It is plausible that this compound could exhibit COX-2 inhibitory activity.

  • 2-Methyl-6-phenylbenzene-1-sulfonamide: The addition of the methyl group could influence the binding affinity and selectivity for COX-2 versus the constitutively expressed COX-1 isoform. The substitution pattern on the phenyl rings of COX-2 inhibitors is critical for their activity and selectivity.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of 2-methyl-6-phenylbenzene-1-sulfonamide and 2-phenylbenzenesulfonamide, a series of well-established in vitro assays should be employed.

Synthesis of Test Compounds

A general and robust method for the synthesis of benzenesulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine.

General Synthetic Workflow:

A Aryl Grignard Reagent or Arylboronic Acid C Aryl Sulfonyl Chloride A->C Reaction B Sulfuryl Chloride (SO2Cl2) B->C E Aryl Sulfonamide C->E Reaction D Ammonia or Amine D->E

Caption: General workflow for the synthesis of aryl sulfonamides.

Step-by-Step Protocol for N-Arylsulfonamide Synthesis:

  • Preparation of the Aryl Sulfonyl Chloride:

    • React the corresponding aryl Grignard reagent or arylboronic acid with sulfuryl chloride in an appropriate solvent (e.g., diethyl ether or tetrahydrofuran) at a controlled temperature (typically 0 °C to room temperature).

    • Upon completion of the reaction, quench with water and extract the aryl sulfonyl chloride with an organic solvent.

    • Purify the product via distillation or chromatography.

  • Sulfonamide Formation:

    • Dissolve the aryl sulfonyl chloride in a suitable solvent (e.g., dichloromethane or pyridine).

    • Add the desired amine (in this case, ammonia for the primary sulfonamide) to the solution, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous acid and base to remove unreacted starting materials and byproducts.

    • Purify the final sulfonamide product by recrystallization or column chromatography.

In Vitro Anticancer Activity Assays

Cell Viability Assay (MTT Assay):

This assay is a fundamental method to assess the cytotoxic effects of the compounds on cancer cell lines[1][2].

Workflow for MTT Assay:

A Seed cancer cells in 96-well plate B Treat with varying concentrations of sulfonamides A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-methyl-6-phenylbenzene-1-sulfonamide and 2-phenylbenzenesulfonamide) and a positive control (e.g., doxorubicin) in culture medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Carbonic Anhydrase IX (CA IX) Inhibition Assay:

This assay measures the ability of the compounds to inhibit the enzymatic activity of CA IX[9][10].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of purified recombinant human CA IX, and a substrate solution (e.g., 4-nitrophenyl acetate).

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the CA IX enzyme solution. Include a positive control inhibitor (e.g., acetazolamide) and a no-enzyme control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenol.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value for each compound.

In Vitro Anti-inflammatory Activity Assay

COX-2 Inhibition Assay:

This assay determines the ability of the compounds to inhibit the activity of the COX-2 enzyme[3][11][12].

Workflow for COX-2 Inhibition Assay:

A Prepare reaction mix with COX-2 enzyme and heme B Add test compound or control A->B C Pre-incubate B->C D Initiate reaction with arachidonic acid C->D E Measure product formation (e.g., PGG2) D->E F Calculate IC50 values E->F

Caption: General workflow for a COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer, a solution of purified ovine or human recombinant COX-2, a heme cofactor solution, and an arachidonic acid substrate solution.

  • Assay Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and heme. Then, add the test compounds at various concentrations and a selective COX-2 inhibitor as a positive control (e.g., celecoxib).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the arachidonic acid substrate.

  • Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, can be measured using a colorimetric or fluorometric probe. Measure the signal over time using a plate reader.

  • Data Analysis: Calculate the reaction rates and determine the IC₅₀ values for each compound.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of 2-methyl-6-phenylbenzene-1-sulfonamide and 2-phenylbenzenesulfonamide. Based on established SAR principles, the introduction of an ortho-methyl group is anticipated to modulate the anticancer and anti-inflammatory properties of the parent 2-phenylbenzenesulfonamide scaffold.

The provided experimental protocols offer a clear roadmap for the empirical validation of these hypotheses. Direct, head-to-head in vitro and subsequent in vivo studies are essential to definitively characterize the biological activity profiles of these two compounds. Such research will not only elucidate the specific impact of the ortho-methyl substituent but also contribute to the broader understanding of sulfonamide SAR, aiding in the rational design of future therapeutic agents.

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